![molecular formula C14H14N2O2 B2478161 N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide CAS No. 926271-67-2](/img/structure/B2478161.png)
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide
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Overview
Description
“N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide” is a compound that contains an amide group (-CONH2), a phenyl group (C6H5-), and an aminomethyl group (-NH2CH2-). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amides are typically synthesized through the reaction of a carboxylic acid and an amine. In this case, 4-aminomethylbenzoic acid could react with 2-hydroxybenzylamine to form the desired compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The amide group in this compound could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
- For instance, it can be derivatized to form other derivatives like N-(4-(aminomethyl)phenyl)pyridinium , which is useful for covalent charge-tagging of molecules containing carboxylic acids and aldehydes .
Chemical Synthesis and Derivatization
Mass Spectrometry and Proteomics
Mechanism of Action
Target of Action
A structurally similar compound has been reported to selectively inhibit jak2 , a protein that plays a crucial role in signal transduction pathways.
Mode of Action
If it acts similarly to the structurally related compound, it may inhibit the activity of JAK2, thereby affecting downstream signaling pathways .
Biochemical Pathways
If it acts similarly to the structurally related compound, it may affect the jak-stat signaling pathway, which is involved in various biological processes including cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
If it acts similarly to the structurally related compound, it may inhibit the phosphorylation of JAK2 and its downstream signaling pathways, potentially affecting cellular processes such as cell proliferation and apoptosis .
Future Directions
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDCJDHQUQKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminomethyl)phenyl]-2-hydroxybenzamide |
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